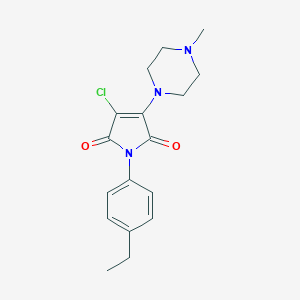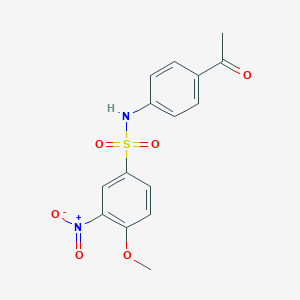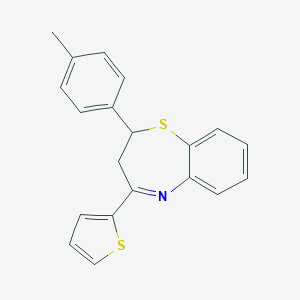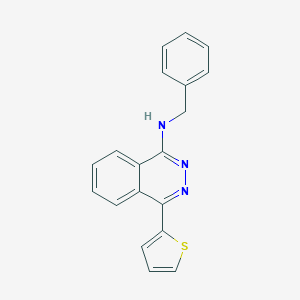
3-CHLORO-1-(4-ETHYLPHENYL)-4-(4-METHYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, an ethylphenyl group, a methylpiperazinyl group, and a pyrrole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole-Dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrole-dione core.
Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.
Incorporation of the Methylpiperazinyl Group: This is achieved through nucleophilic substitution reactions using 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
- 3-Chloro-1-(4-ethylphenyl)-4-(4-ethylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Comparison
Compared to similar compounds, 3-chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20ClN3O2 |
|---|---|
Molecular Weight |
333.8g/mol |
IUPAC Name |
3-chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H20ClN3O2/c1-3-12-4-6-13(7-5-12)21-16(22)14(18)15(17(21)23)20-10-8-19(2)9-11-20/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
KMXPVMQPWYTHRR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCN(CC3)C |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382739.png)
![5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B382741.png)
![Ethyl 3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B382743.png)
![5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B382744.png)


![N-(1-adamantylcarbonyl)-N'-(1-bicyclo[2.2.1]hept-2-ylethyl)thiourea](/img/structure/B382751.png)
![6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B382752.png)
![6-Methyl-5-phenyl-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B382754.png)
![6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl 2-naphthyl sulfide](/img/structure/B382756.png)
![6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl 1-naphthyl ether](/img/structure/B382757.png)
![2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B382758.png)

